molecular formula C15H15ClN4O2S B7176132 N-(6-chloropyridazin-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide

N-(6-chloropyridazin-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide

Cat. No.: B7176132
M. Wt: 350.8 g/mol
InChI Key: HEVZVCKVHLQNIR-UHFFFAOYSA-N
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Description

N-(6-chloropyridazin-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide is a synthetic organic compound that features a pyridazine ring substituted with a chlorine atom, a thiophene ring, and a pyrrolidine ring

Properties

IUPAC Name

N-(6-chloropyridazin-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c16-12-5-6-13(19-18-12)17-15(22)11-4-1-7-20(11)14(21)9-10-3-2-8-23-10/h2-3,5-6,8,11H,1,4,7,9H2,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVZVCKVHLQNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CS2)C(=O)NC3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloropyridazin-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine ring: Starting from a suitable precursor, such as a dihydropyridazine, the ring is chlorinated using reagents like thionyl chloride.

    Acylation of the pyrrolidine ring: The pyrrolidine ring is acylated with 2-thiophen-2-ylacetyl chloride under basic conditions.

    Coupling reaction: The chloropyridazine and acylated pyrrolidine are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloropyridazin-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Amino or thiol-substituted pyridazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving pyridazine and thiophene derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-chloropyridazin-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloropyridazin-3-yl)-1-(2-furanylacetyl)pyrrolidine-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(6-chloropyridazin-3-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

N-(6-chloropyridazin-3-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to furan or phenyl rings

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